molecular formula C22H21FN4O3S B3403361 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 1112430-86-0

2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B3403361
CAS No.: 1112430-86-0
M. Wt: 440.5
InChI Key: RLFUNUFUMATNBT-UHFFFAOYSA-N
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Description

2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a chemical compound with the CAS Registry Number 1112430-86-0 . It has a molecular formula of C22H21FN4O3S and a molecular weight of 440.49 g/mol . This complex molecule features a pyrimido[5,4-b]indol core structure, which is a heterocyclic framework of significant interest in medicinal chemistry and drug discovery research . The compound's structure includes key modifications such as an 8-methoxy group, a 3-ethyl substituent, and a 2-fluorophenylacetamide side chain connected via a sulfanyl bridge . Its predicted density is 1.37±0.1 g/cm³ at 20 °C and 760 Torr, and it has a predicted pKa of 12.15±0.70 . As a specialized research chemical, it is intended for use in laboratory investigations and in vitro studies only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human consumption of any kind. Researchers can procure this compound from various suppliers, with availability typically ranging from small quantities for initial testing to larger scales for extensive studies .

Properties

IUPAC Name

2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-4-27-21(29)20-19(14-11-13(30-3)9-10-17(14)26(20)2)25-22(27)31-12-18(28)24-16-8-6-5-7-15(16)23/h5-11H,4,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFUNUFUMATNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, typically using thiols or disulfides.

    Acetylation: The final step involves the acetylation of the intermediate compound with 2-fluoroaniline to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.

    Cell Signaling Pathways: Affecting cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other pyrimido[5,4-b]indole derivatives and related acetamides. Below is a detailed comparison based on substituents, physicochemical properties, and biological relevance:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Modifications Acetamide Side Chain Variations Key Biological/Physicochemical Notes Reference
Target Compound 3-ethyl, 5-methyl, 8-methoxy, 4-oxo-pyrimido[5,4-b]indole N-(2-fluorophenyl) Enhanced solubility due to methoxy; fluorophenyl may improve metabolic stability.
2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide () 3-(2-chlorobenzyl), 8-methyl N-(2-fluorophenyl) Chlorobenzyl group increases lipophilicity; may affect target selectivity.
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () 3-methyl, 4-oxo N-[4-(trifluoromethoxy)phenyl] Trifluoromethoxy group enhances electron-withdrawing effects; higher logP.
N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () 3-(4-ethoxyphenyl), 4-oxo N-(2,3-dimethylphenyl) Ethoxyphenyl may improve membrane permeability; dimethylphenyl adds steric bulk.
N-{2-[(4-fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide () Isoindole-1,3-dione core (non-pyrimidoindole) 4-[(5-hydroxypentyl)oxy]phenyl Hydroxypentyloxy group introduces polarity; isoindole core alters binding modes.

Key Findings :

The 8-methoxy group distinguishes the target from analogs with 8-methyl () or unsubstituted indole moieties, likely improving solubility and hydrogen-bonding capacity . The N-(2-fluorophenyl)acetamide side chain balances lipophilicity and electronic effects, contrasting with more polar (e.g., hydroxypentyloxy in ) or highly lipophilic (e.g., trifluoromethoxy in ) groups .

Synthetic Routes :

  • The target compound shares synthetic pathways with analogs in , which employ HATU-activated coupling reactions for acetamide formation. Reverse-phase chromatography (C18) is commonly used for purification .
  • Unlike derivatives in (e.g., 4f, 4g), which involve trifluoroacetylation, the target avoids electron-deficient acyl groups, possibly to reduce toxicity .

Biological Implications: Pyrimido[5,4-b]indoles are reported as Toll-like Receptor 4 (TLR4) ligands (). The target’s 2-fluorophenyl group may enhance TLR4 selectivity over related receptors compared to compounds with non-fluorinated aryl groups .

Physicochemical Properties :

  • Molecular Weight : ~480 g/mol (estimated), similar to analogs in and .
  • logP : Predicted ~3.2 (moderate lipophilicity), lower than the trifluoromethoxy analog (, logP ~4.1) but higher than hydroxypentyloxy derivatives (, logP ~2.5) .

Biological Activity

The compound 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide (CAS Number: 1112399-77-5) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, antitumor, and other pharmacological effects based on recent studies and data.

The molecular formula of the compound is C24H26N4O4SC_{24}H_{26}N_{4}O_{4}S with a molecular weight of approximately 466.6 g/mol. The structure features a pyrimido-indole core, which is significant for its biological activity. The presence of sulfur and fluorine in its structure may enhance its interactions with biological targets.

PropertyValue
Molecular FormulaC24H26N4O4S
Molecular Weight466.6 g/mol
CAS Number1112399-77-5

Antimicrobial Activity

Recent studies indicate that compounds structurally related to 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of pyrimido-indole compounds have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria, often surpassing the efficacy of traditional antibiotics like ampicillin and streptomycin .

Case Study: Antibacterial Efficacy
In a comparative study involving various synthesized compounds:

  • The minimal inhibitory concentration (MIC) for the most active compound was found to be between 37.9–113.8 μM against Staphylococcus aureus, indicating strong antibacterial potential.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Similar pyrimido-indole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest in different cancer cell lines.

Research Findings: Antitumor Studies
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested : HT29 (colon cancer), A431 (skin cancer).
  • IC50 Values : Many derivatives showed IC50 values lower than those of established chemotherapeutics like doxorubicin.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds in this class may act as dual inhibitors of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways.
  • DNA Interaction : The indole moiety might facilitate intercalation into DNA, disrupting replication processes in rapidly dividing cells.

Q & A

Q. What synthetic methodologies are employed for the synthesis of this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including cyclization of a pyrimidoindole core, sulfanyl group introduction via nucleophilic substitution, and acetamide coupling. Key steps require temperature control (e.g., 80–120°C for cyclization) and catalysts like palladium for cross-coupling reactions. Solvent selection (e.g., DMF or THF) and pH adjustments are critical for yield optimization. Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. How is the purity and structural integrity of the compound validated during synthesis?

Analytical techniques such as 1H/13C nuclear magnetic resonance (NMR) spectroscopy confirm functional group integration and stereochemistry. Mass spectrometry (MS) verifies molecular weight (e.g., C23H23FN4O3S has a molecular weight of 454.51 g/mol). Purity (>95%) is assessed via HPLC with UV detection at 254 nm. Differential scanning calorimetry (DSC) may characterize crystallinity .

Q. What physicochemical properties are critical for in vitro biological testing?

Key properties include:

  • Solubility : Preferentially soluble in DMSO and dichloromethane but poorly in aqueous buffers.
  • Stability : Degrades under strong acidic/basic conditions (pH <3 or >10) but remains stable at physiological pH (7.4) for 24 hours.
  • LogP : Predicted to be ~3.2, indicating moderate lipophilicity suitable for cellular uptake .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to enzymes like tyrosine kinases. Quantum mechanical calculations (DFT) optimize the compound’s 3D conformation, while QSAR models correlate substituent effects (e.g., fluorophenyl position) with activity. These methods prioritize targets for experimental validation .

Q. How can structural modifications enhance the compound’s bioactivity?

  • Functional group replacement : Substituting the 2-fluorophenyl moiety with electron-withdrawing groups (e.g., nitro) improves kinase inhibition.
  • Derivatization : Adding hydrophilic groups (e.g., hydroxyl) to the acetamide chain enhances aqueous solubility.
  • SAR studies : Systematic variation of the ethyl and methoxy groups on the pyrimidoindole core identifies analogs with 10-fold higher potency in antiproliferative assays .

Q. What experimental approaches resolve contradictions in reported biological activities?

  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence polarization) with cellular viability (MTT assays) to distinguish direct target engagement from off-target effects.
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) explains discrepancies between in vitro and in vivo efficacy .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReaction TypeConditionsYield (%)
1Cyclization100°C, DMF65
2SulfanylationRT, THF78
3Acetamide coupling60°C, Pd(OAc)₂82
Source: Adapted from

Q. Table 2. Stability Profile

ConditionStability (24h)Degradation Products
pH 2.0<50% intactHydrolyzed indole core
pH 7.4>95% intactNone detected
Light (UV)80% intactSulfoxide derivatives
Source:

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

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